molecular formula C6H13BF3KO3 B7973557 Potassium 2-(2-methoxyethoxy)ethoxymethyltrifluoroborate

Potassium 2-(2-methoxyethoxy)ethoxymethyltrifluoroborate

Cat. No.: B7973557
M. Wt: 240.07 g/mol
InChI Key: PSKABFALKJAZCH-UHFFFAOYSA-N
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Description

Potassium 2-(2-methoxyethoxy)ethoxymethyltrifluoroborate is a chemical compound with the molecular formula C8H17BF3O4.K. It is a boron-based compound that is often used in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(2-methoxyethoxy)ethoxymethyltrifluoroborate typically involves the reaction of boronic acid derivatives with potassium fluoride and other reagents. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures that the compound meets the required standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2-methoxyethoxy)ethoxymethyltrifluoroborate undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.

    Coupling Reactions: It is often used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, for example, the primary products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

Potassium 2-(2-methoxyethoxy)ethoxymethyltrifluoroborate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Researchers use this compound to study various biochemical pathways and interactions.

    Medicine: It is employed in the development of new pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 2-(2-methoxyethoxy)ethoxymethyltrifluoroborate involves its ability to act as a nucleophile in chemical reactions. The compound’s boron atom can form stable bonds with carbon atoms, facilitating various organic transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-(2-methoxyethoxy)ethoxymethylborate
  • Potassium 2-(2-ethoxyethoxy)ethoxymethyltrifluoroborate
  • Potassium 2-(2-methoxyethoxy)ethoxymethylfluoroborate

Uniqueness

Potassium 2-(2-methoxyethoxy)ethoxymethyltrifluoroborate is unique due to its trifluoroborate group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring high selectivity and stability under various conditions.

Properties

IUPAC Name

potassium;trifluoro-[2-(2-methoxyethoxy)ethoxymethyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BF3O3.K/c1-11-2-3-12-4-5-13-6-7(8,9)10;/h2-6H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKABFALKJAZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCCOCCOC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BF3KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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